molecular formula C16H26Cl3N3O B1682055 (2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride

(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride

Cat. No.: B1682055
M. Wt: 382.8 g/mol
InChI Key: IWXMOQGMIWZNPR-CKUXDGONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UAMC 00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II. It has an IC50 value of 0.48 nanomolar, indicating its high efficacy in inhibiting this enzyme . This compound is primarily used in scientific research to study the function and potential therapeutic applications of dipeptidyl peptidase II.

Biochemical Analysis

Biochemical Properties

UAMC 00039 dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme dipeptidyl peptidase II . This interaction is competitive, meaning that UAMC 00039 dihydrochloride competes with the substrate for binding to the active site of the enzyme .

Cellular Effects

UAMC 00039 dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of dipeptidyl peptidase II, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of UAMC 00039 dihydrochloride involves binding interactions with the enzyme dipeptidyl peptidase II, leading to its inhibition . This inhibition can result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of UAMC 00039 dihydrochloride have been observed to be stable over time . It does not degrade significantly and has shown long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of UAMC 00039 dihydrochloride vary with different dosages in animal models . At high doses, it may exhibit toxic or adverse effects .

Metabolic Pathways

UAMC 00039 dihydrochloride is involved in the metabolic pathway of dipeptidyl peptidase II . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

UAMC 00039 dihydrochloride is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UAMC 00039 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high purity and yield .

Industrial Production Methods: Industrial production of UAMC 00039 dihydrochloride follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure consistent quality and quantity. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide for research purposes .

Chemical Reactions Analysis

Types of Reactions: UAMC 00039 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in reactions involving UAMC 00039 dihydrochloride include organic solvents like dimethyl sulfoxide, catalysts, and other organic compounds that facilitate the desired chemical transformations. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products: The major products formed from reactions involving UAMC 00039 dihydrochloride depend on the specific reagents and conditions used. the primary focus is often on maintaining the integrity of the dipeptidyl peptidase II inhibitory function while introducing new functional groups or modifying existing ones .

Scientific Research Applications

UAMC 00039 dihydrochloride is widely used in scientific research due to its potent inhibitory effects on dipeptidyl peptidase II. It is used to study the enzyme’s function and its potential as a therapeutic target in various diseases. In cell culture studies, UAMC 00039 dihydrochloride has shown high selectivity and stability, making it a valuable tool for investigating the role of dipeptidyl peptidase II in cellular processes .

In vivo studies have demonstrated that UAMC 00039 dihydrochloride can inhibit dipeptidyl peptidase II activity in peripheral organs without causing significant toxicity. This makes it a promising candidate for further research into its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds:

  • Dipeptidyl peptidase IV inhibitors
  • Dipeptidyl peptidase VIII inhibitors
  • Dipeptidyl peptidase IX inhibitors

Uniqueness: UAMC 00039 dihydrochloride is unique due to its high selectivity and potency for dipeptidyl peptidase II compared to other dipeptidyl peptidases. It has an IC50 value of 0.48 nanomolar for dipeptidyl peptidase II, while its IC50 values for dipeptidyl peptidase IV, dipeptidyl peptidase VIII, and dipeptidyl peptidase IX are significantly higher, indicating lower efficacy . This high selectivity makes UAMC 00039 dihydrochloride a valuable tool for studying dipeptidyl peptidase II specifically without affecting other similar enzymes.

Properties

IUPAC Name

(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O.2ClH/c17-14-6-4-13(5-7-14)12-19-9-8-15(18)16(21)20-10-2-1-3-11-20;;/h4-7,15,19H,1-3,8-12,18H2;2*1H/t15-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXMOQGMIWZNPR-CKUXDGONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)[C@H](CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride
Reactant of Route 3
Reactant of Route 3
(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride
Reactant of Route 4
Reactant of Route 4
(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride
Reactant of Route 5
(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride
Reactant of Route 6
(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.